Elagolix

Description

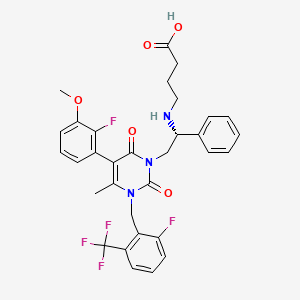

Structure

3D Structure

Properties

IUPAC Name |

4-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H30F5N3O5/c1-19-28(21-11-6-14-26(45-2)29(21)34)30(43)40(18-25(20-9-4-3-5-10-20)38-16-8-15-27(41)42)31(44)39(19)17-22-23(32(35,36)37)12-7-13-24(22)33/h3-7,9-14,25,38H,8,15-18H2,1-2H3,(H,41,42)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEAUOKZIVMZVQL-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)CC(C3=CC=CC=C3)NCCCC(=O)O)C4=C(C(=CC=C4)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)C[C@@H](C3=CC=CC=C3)NCCCC(=O)O)C4=C(C(=CC=C4)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H30F5N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40232348 | |

| Record name | Elagolix | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40232348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

631.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<1 mg/mL | |

| Record name | Elagolix | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11979 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

834153-87-6 | |

| Record name | Elagolix | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=834153-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Elagolix [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0834153876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elagolix | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11979 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Elagolix | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40232348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-4-((2-(5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-(trifluoromethyl)benzyl)-4-methyl-2,6-dioxo-2,3-dihydropyrimidin-1(6H)-yl)-1-phenylethyl)amino)butanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ELAGOLIX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B2546MB5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Elagolix mechanism of action on GnRH receptors

An In-Depth Technical Guide on the Core Mechanism of Action of Elagolix on GnRH Receptors

Introduction

This compound is an orally administered, non-peptide small molecule that functions as a competitive antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] Approved for the management of moderate to severe pain associated with endometriosis and heavy menstrual bleeding associated with uterine fibroids, its mechanism centers on the reversible, dose-dependent suppression of the hypothalamic-pituitary-gonadal (HPG) axis.[3][4][5] Unlike GnRH agonists which cause an initial stimulatory "flare" effect before desensitizing the receptor, this compound provides immediate antagonism, allowing for a rapid onset of action and flexible modulation of ovarian sex hormone production.[3][4][6] This guide provides a detailed examination of its interaction with the GnRH receptor, the subsequent effects on downstream signaling, and the experimental methodologies used for its characterization.

Core Mechanism of Action

This compound exerts its therapeutic effect by competitively binding to GnRH receptors located on the gonadotroph cells of the anterior pituitary gland.[3][7][8] Endogenous GnRH, a decapeptide released in a pulsatile manner from the hypothalamus, normally stimulates these receptors to synthesize and secrete the gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][8]

By occupying the GnRH receptor binding site, this compound blocks the action of endogenous GnRH without activating the receptor itself.[9][10] This competitive antagonism leads to a rapid, dose-dependent reduction in the secretion of LH and FSH.[3][5] The diminished gonadotropin levels subsequently decrease ovarian production of the sex hormones estradiol and progesterone, which are key drivers in the pathophysiology of estrogen-dependent conditions like endometriosis and uterine fibroids.[1][11][12]

The short-acting nature of this compound, with a terminal half-life of approximately 4 to 6 hours, allows for adjustable degrees of estradiol suppression.[2] Lower doses result in partial suppression, while higher doses lead to near-full suppression, enabling a tailored therapeutic approach that balances efficacy with the potential for hypoestrogenic side effects.[3][6] Upon discontinuation, the suppression of the HPG axis is quickly reversed.[3][13]

References

- 1. Validation of a quantitative systems pharmacology model of calcium homeostasis using this compound Phase 3 clinical trial data in women with endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Luteinizing Hormone-Releasing Hormone (LHRH)-Targeted Treatment in Ovarian Cancer | MDPI [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. dernek.endoadeno.org.tr [dernek.endoadeno.org.tr]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. A novel method for the purification of inositol phosphates from biological samples reveals that no phytate is present in human plasma or urine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. respubjournals.com [respubjournals.com]

- 12. Clinical evaluation of the oral gonadotropin-releasing hormone-antagonist this compound for the management of endometriosis-associated pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Receptor-binding affinity of gonadotropin-releasing hormone analogs: analysis by radioligand-receptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Elagolix Sodium: A Deep Dive into its Discovery, Synthesis, and Mechanism of Action

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Elagolix sodium, marketed as Orilissa®, represents a significant advancement in the management of hormone-dependent diseases, primarily endometriosis and uterine fibroids.[1][2][3] As the first orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist, its discovery and development have paved the way for a new class of therapeutics.[4][5] This technical guide provides an in-depth exploration of the discovery, a detailed, multi-step synthesis, and the intricate mechanism of action of this compound sodium. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in the field of drug development.

Discovery and Development

This compound was identified as a potent and orally bioavailable non-peptide antagonist of the human gonadotropin-releasing hormone receptor (hGnRH-R) through extensive research efforts.[6][7] Described as a "second-generation" GnRH modulator, its development marked a pivotal shift from injectable peptide-based GnRH agonists and antagonists.[8] The key innovation behind this compound lies in its small molecule nature, which allows for oral administration and a short-acting, dose-dependent suppression of sex hormones.[8][9] This characteristic provides a titratable therapeutic window, enabling partial to near-full suppression of estradiol levels, thereby balancing efficacy with the mitigation of hypoestrogenic side effects.[3][10] The development program for this compound involved numerous clinical trials to establish its safety and efficacy in treating moderate to severe pain associated with endometriosis and heavy menstrual bleeding associated with uterine fibroids.[2][11][12][13][14]

Conceptual Workflow of this compound Discovery and Development

References

- 1. WO2021064561A1 - An improved process for the preparation of this compound sodium - Google Patents [patents.google.com]

- 2. This compound for Heavy Menstrual Bleeding in Women with Uterine Fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijrcog.org [ijrcog.org]

- 4. KEGG PATHWAY: GnRH signaling pathway - Reference pathway (KO) [coccidia.icb.usp.br]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. This compound Sodium Compositions and Processes (2019) | Niharika Chauhan | 5 Citations [scispace.com]

- 7. Clinical Pharmacology of this compound: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2018224063A2 - Solid forms of this compound - Google Patents [patents.google.com]

- 9. This compound Sodium Salt and Its Synthetic Intermediates: A Spectroscopic, Crystallographic, and Conformational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. commerce.bio-rad.com [commerce.bio-rad.com]

- 12. tandfonline.com [tandfonline.com]

- 13. A systematic review and meta-analysis comparing the use of this compound therapy alone or in combination with add-back therapy to treat women with uterine fibroid associated heavy menstrual bleeding - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the GnRH Receptor Binding Affinity and Selectivity of Elagolix

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elagolix is an orally bioavailable, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] It represents a significant therapeutic advancement in the management of sex hormone-dependent diseases, such as endometriosis and uterine fibroids.[3] this compound competitively binds to GnRH receptors in the anterior pituitary gland, inhibiting endogenous GnRH signaling.[1] This action leads to a rapid, reversible, and dose-dependent suppression of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—which in turn reduces the production of ovarian sex hormones, estradiol and progesterone.[4][5] This technical guide provides a comprehensive overview of the binding affinity and selectivity of this compound for the GnRH receptor, including quantitative data and detailed experimental methodologies.

Quantitative Binding Affinity of this compound

This compound exhibits high-affinity binding to the human GnRH receptor, a key characteristic for its potent antagonist activity. The binding affinity has been quantified using various in vitro assays, with the key parameters summarized in the table below.

| Parameter | Value | Species | Assay Type | Reference |

| Kd (Dissociation Constant) | 54 pM | Human | Not Specified | [1] |

| Ki (Inhibition Constant) | 0.9 nM | Human | Not Specified | [4] |

| IC50 (Half Maximal Inhibitory Concentration) | 1.5 nM | Human | Inositol Phosphate Production | [6] |

Kd (Dissociation Constant) is a measure of the affinity of a ligand for its receptor. A lower Kd value indicates a higher binding affinity.

Ki (Inhibition Constant) is a measure of the potency of a competitive inhibitor. A lower Ki value indicates a more potent inhibitor.

IC50 (Half Maximal Inhibitory Concentration) is the concentration of an inhibitor required to inhibit a biological process or response by 50%.

GnRH Receptor Selectivity Profile of this compound

The selectivity of a drug for its target receptor over other potential off-targets is crucial for its safety profile. This compound has demonstrated a high degree of selectivity for the GnRH receptor.

| Receptor/Target Class | Finding | Reference |

| Broad Receptor Screen | No significant off-target binding was identified in a screen of 100 receptors. | [7] |

| Metabolic Enzymes | - Weak to moderate inducer of CYP3A- Inhibitor of CYP2C19 | [1][4] |

| Transporters | - Inhibitor of OATP1B1- Inhibitor of P-gp- Inhibitor of BCRP | [1] |

CYP (Cytochrome P450) enzymes are a superfamily of monooxygenases involved in drug metabolism.

OATP1B1 (Organic Anion-Transporting Polypeptide 1B1), P-gp (P-glycoprotein), and BCRP (Breast Cancer Resistance Protein) are membrane transporters that play a role in drug absorption, distribution, and excretion.

Experimental Protocols

The determination of the binding affinity of this compound for the GnRH receptor is typically performed using a competitive radioligand binding assay. Below is a detailed protocol for such an assay.

Competitive Radioligand Binding Assay for a Non-Peptide GnRH Antagonist

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the GnRH receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Receptor Source: Membrane preparations from cells stably expressing the human GnRH receptor (e.g., HEK293 or CHO cells).[8]

-

Radioligand: A high-affinity GnRH receptor radioligand (e.g., [125I]-Cetrorelix or another suitable labeled GnRH analog).[8]

-

Test Compound: this compound at a range of concentrations.

-

Non-specific Binding Control: A high concentration of a standard unlabeled GnRH agonist or antagonist.[8]

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[8]

-

Wash Buffer: Ice-cold assay buffer.[9]

-

Protease Inhibitors: To prevent degradation of the receptor.[8]

-

96-well Plates: For performing the assay.[9]

-

Glass Fiber Filters: Pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[9]

-

Filtration Apparatus: A cell harvester for rapid filtration.[9]

-

Scintillation Counter: For measuring radioactivity.[9]

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the human GnRH receptor.

-

Harvest the cells and homogenize them in an ice-cold lysis buffer containing protease inhibitors.[8]

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.[8]

-

Centrifuge the resulting supernatant at a high speed to pellet the membranes.[9]

-

Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.[9]

-

Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., using a BCA protein assay).[9]

-

Store the membrane preparation in aliquots at -80°C until use.[9]

-

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add the membrane preparation, a fixed concentration of the radioligand, and assay buffer.[9]

-

Non-specific Binding Wells: Add the membrane preparation, the radioligand, and a high concentration of the unlabeled non-specific binding control.[9]

-

Competition Wells: Add the membrane preparation, the radioligand, and varying concentrations of the test compound (this compound).[9]

-

-

Incubation:

-

Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes), with gentle agitation.[9]

-

-

Filtration:

-

Counting:

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value from the competition curve using non-linear regression analysis.

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

-

Mandatory Visualizations

Signaling Pathway of the GnRH Receptor and Antagonism by this compound

Caption: GnRH Receptor Signaling Pathway and this compound Antagonism.

Experimental Workflow for a Competitive Radioligand Binding Assay

Caption: Competitive Radioligand Binding Assay Workflow.

Conclusion

This compound is a highly potent and selective antagonist of the human GnRH receptor. Its high binding affinity, demonstrated by low picomolar to nanomolar Kd, Ki, and IC50 values, allows for effective blockade of the GnRH signaling pathway. Furthermore, its high selectivity for the GnRH receptor, with no significant off-target binding in a broad receptor screen, contributes to its favorable safety profile. The experimental methodologies outlined in this guide provide a framework for the characterization of GnRH receptor antagonists like this compound, which are crucial for the development of new therapies for hormone-dependent conditions.

References

- 1. Clinical Pharmacology of this compound: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: First Global Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical development of the oral gonadotropin-releasing hormone antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C32H30F5N3O5 | CID 11250647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. E2G [e2g-portal.stanford.edu]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. benchchem.com [benchchem.com]

- 9. giffordbioscience.com [giffordbioscience.com]

The Elagolix Effect: A Technical Guide to Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elagolix is an orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist. It competitively binds to GnRH receptors in the anterior pituitary gland, leading to a dose-dependent suppression of gonadotropin secretion. This, in turn, reduces the production of ovarian sex hormones, primarily estradiol and progesterone, which are key drivers in the pathophysiology of estrogen-dependent conditions such as endometriosis and uterine fibroids. This technical guide provides an in-depth overview of the downstream signaling pathways affected by this compound, supported by quantitative data from pivotal clinical trials, detailed experimental methodologies, and visual representations of the molecular interactions.

Core Mechanism of Action: The Hypothalamic-Pituitary-Gonadal Axis

This compound exerts its primary effect by disrupting the normal signaling cascade of the hypothalamic-pituitary-gonadal (HPG) axis. By competitively inhibiting GnRH receptors, this compound prevents the pulsatile release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[1][2] This leads to a rapid and reversible, dose-dependent decrease in circulating levels of estradiol and progesterone.[2][3]

Quantitative Effects on Hormonal Levels and Clinical Endpoints

The dose-dependent suppression of ovarian hormones by this compound translates to measurable clinical efficacy in reducing symptoms of endometriosis and uterine fibroids.

Table 1: Efficacy of this compound in Endometriosis (Elaris EM-I & EM-II Trials)

| Endpoint | This compound 150 mg once daily | This compound 200 mg twice daily | Placebo |

| Dysmenorrhea Responders at Month 3 | |||

| Elaris EM-I | 46.4% | 75.8% | 19.6% |

| Elaris EM-II | 43.4% | 72.4% | 22.7% |

| Non-Menstrual Pelvic Pain Responders at Month 3 | |||

| Elaris EM-I | 50.4% | 54.5% | 36.5% |

| Elaris EM-II | 49.8% | 57.8% | 36.5% |

Data sourced from Taylor et al., 2017.[4]

Table 2: Efficacy of this compound in Uterine Fibroids (Elaris UF-1 & UF-2 Trials)

| Endpoint | This compound 300 mg twice daily + add-back therapy | Placebo |

| Responders with <80 mL menstrual blood loss and ≥50% reduction from baseline at final month | ||

| Elaris UF-1 | 68.5% | 8.7% |

| Elaris UF-2 | 76.5% | 10% |

Data sourced from Schlaff et al., 2020.[5]

Downstream Signaling in Target Tissues

The reduction in circulating estradiol and progesterone by this compound directly impacts the signaling pathways in hormone-responsive tissues.

Endometrium and Uterine Fibroids

Both endometriosis and uterine fibroids are estrogen- and progesterone-dependent. The growth and survival of ectopic endometrial tissue and leiomyoma cells are driven by complex intracellular signaling cascades initiated by these hormones.

Estrogen Signaling: Estradiol binds to estrogen receptors (ERα and ERβ) in the nucleus, leading to the transcription of genes involved in cell proliferation and survival. It can also act through membrane-associated estrogen receptors, such as G-protein coupled estrogen receptor (GPER), to rapidly activate pathways like the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/AKT pathways.

Progesterone Signaling: Progesterone binds to its nuclear receptors (PR-A and PR-B), which regulate the expression of genes controlling cell differentiation and proliferation. Progesterone can also activate signaling cascades, including the WNT/β-catenin, MAPK, and PI3K/AKT/mTOR pathways, which are implicated in the growth of uterine fibroids.

A preclinical study has demonstrated that this compound can directly inhibit the MAPK pathway in leiomyoma cells, as evidenced by a decrease in the ratio of phosphorylated ERK (p-ERK) to total ERK.[6] This suggests that beyond its systemic hormonal effects, this compound may have direct effects on intracellular signaling in target tissues.

References

- 1. Clinical Pharmacology of this compound: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Evidence-Based Review of this compound for the Treatment of Pain Secondary to Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Clinician's Guide to the Treatment of Endometriosis with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Treatment of Endometriosis-Associated Pain with this compound, an Oral GnRH Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound for Heavy Menstrual Bleeding in Women with Uterine Fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Relugolix and this compound directly inhibit leiomyoma extracellular matrix production in 2-dimesnional and 3-dimensional cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

Elagolix: A Technical Guide to its Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elagolix is an orally administered, non-peptide, small-molecule gonadotropin-releasing hormone (GnRH) receptor antagonist.[1][2][3] It functions by competitively binding to GnRH receptors in the pituitary gland, which in turn modulates the downstream signaling cascade that controls the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4][5][6] This mechanism leads to a dose-dependent suppression of ovarian sex hormones, including estradiol and progesterone.[4][5] Approved by the U.S. Food and Drug Administration (FDA) in 2018, this compound is primarily indicated for the management of moderate to severe pain associated with endometriosis.[1][4][7] Unlike peptide-based GnRH agonists, its non-peptide nature allows for oral bioavailability and a rapid, reversible onset of action without an initial "flare-up" effect.[2][5] This document provides an in-depth overview of the molecular structure, chemical properties, and mechanism of action of this compound.

Molecular Structure and Chemical Identifiers

This compound is typically used as its sodium salt, this compound sodium, which is a white to off-white or light yellow powder that is freely soluble in water.[1][8] The drug substance contains a single chiral center and is manufactured as the (R)-isomer.[9]

| Identifier | This compound (Free Acid) | This compound Sodium |

| IUPAC Name | 4-[[(1R)-2-[5-(2-Fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]amino]butanoic acid[1][4][7] | Sodium 4-({(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-{[2-fluoro-6-(trifluoromethyl)phenyl]methyl}-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]-1-phenylethyl}amino)butanoate[8][10] |

| Chemical Formula | C₃₂H₃₀F₅N₃O₅[4] | C₃₂H₂₉F₅N₃NaO₅[1][8][10] |

| Molecular Weight | 631.60 g/mol [1][4][9] | 653.58 g/mol [1][8][9] |

| CAS Number | 834153-87-6[1][4] | 832720-36-2[1][10] |

| SMILES String | CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)C--INVALID-LINK--NCCCC(=O)O)C4=C(C(=CC=C4)OC)F[11] | CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)C--INVALID-LINK--NCCCC(=O)[O-])C4=C(C(=CC=C4)OC)F.[Na+][10] |

| PubChem CID | 11250647[1][4] | 24785956[10] |

Physicochemical Properties

The physicochemical characteristics of this compound are crucial for its pharmacokinetic profile, including its oral absorption and distribution. It is classified as a Biopharmaceutics Classification System (BCS) Class III drug, suggesting high solubility and low to moderate permeability.[5][9] Some literature, however, has classified it as a BCS Class II compound (low solubility, high permeability).[12]

| Property | Value |

| Physical Form | White to off-white to light yellow hygroscopic powder[1][3][8] |

| pKa | 4.0 (acid), 7.9 (base)[5][9] |

| XLogP3-AA | 2.6[4] |

| Melting Point | >188°C (decomposition)[13] |

| Aqueous Solubility | Freely soluble in water[1][8]. H₂O: 2 mg/mL. PBS (pH 7.2): ~10 mg/mL[14] |

| Organic Solvent Solubility | DMF: ~12.5 mg/mL; Ethanol: ~10 mg/mL; DMSO: ~10 mg/mL[14] |

| Protein Binding | ~80%[1] |

Experimental Protocols

Detailed, step-by-step experimental protocols for this compound are proprietary. However, published literature and regulatory documents describe the types of studies conducted to characterize its properties and mechanism of action.

Permeability Assessment: Caco-2 Cell Assay

The permeability of this compound was assessed using in vitro Caco-2 cell studies.[5][9] This standard method provides a model for predicting human intestinal absorption.

-

Objective: To determine the rate of transport of this compound across a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium.

-

General Methodology:

-

Caco-2 cells are seeded onto a semi-permeable membrane in a transwell apparatus and cultured until they form a confluent, differentiated monolayer.

-

The integrity of the cell monolayer is verified using methods such as transepithelial electrical resistance (TEER) measurements.

-

This compound is added to the apical (donor) side of the monolayer.

-

Samples are collected from the basolateral (receiver) side at various time points.

-

The concentration of this compound in the samples is quantified using a suitable analytical method, such as LC-MS/MS.

-

The apparent permeability coefficient (Papp) is calculated to estimate the rate of absorption. This compound demonstrated an apparent low to moderate permeability of 0.5–2.8 × 10⁻⁶ cm/s in these studies.[5][9]

-

Receptor Binding Affinity: Radioligand Binding Assay

The binding affinity of this compound to the GnRH receptor was determined using competitive radioligand binding assays.

-

Objective: To quantify the affinity (Ki) of this compound for the human GnRH receptor.

-

General Methodology:

-

Cell membranes expressing the human GnRH receptor are prepared.

-

A constant concentration of a radiolabeled GnRH analog (the radioligand) is incubated with the cell membranes.

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.

-

After reaching equilibrium, the bound and free radioligand are separated.

-

The amount of bound radioactivity is measured, which decreases as the concentration of this compound increases.

-

The IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined and converted to the inhibition constant (Ki). This compound was found to be a potent antagonist with a Ki of 0.9 nM.[13][14][15]

-

Functional Antagonism: Inositol Phosphate (IP) Production Assay

The functional activity of this compound as a GnRH receptor antagonist was confirmed by measuring its ability to block GnRH-induced signaling.

-

Objective: To determine the potency (IC₅₀) of this compound in inhibiting the intracellular signaling cascade initiated by GnRH binding to its receptor.

-

General Methodology:

-

A cell line stably expressing the human GnRH receptor (e.g., RBL-1 hGnRH-R transfectants) is used.[15]

-

GnRH receptor activation typically leads to the production of inositol phosphates (IPs) via the Gq protein pathway.

-

Cells are pre-incubated with varying concentrations of this compound.

-

A fixed concentration of GnRH is then added to stimulate the receptors.

-

The reaction is stopped, and the accumulated level of intracellular IPs is measured, often using a radioactive label or fluorescence-based detection kit.

-

The IC₅₀ value is calculated, representing the concentration of this compound that inhibits 50% of the GnRH-stimulated IP production. This compound effectively blocked GnRH-induced IP production with an IC₅₀ of 1.5 nM.[14][15]

-

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by acting as a competitive antagonist at the GnRH receptor in the anterior pituitary gland.[5][6][16] The hypothalamic-pituitary-gonadal (HPG) axis is the central regulatory pathway for reproductive function.

-

Hypothalamus: The hypothalamus releases GnRH in a pulsatile fashion.[6]

-

Anterior Pituitary: GnRH travels to the anterior pituitary and binds to GnRH receptors (GnRHR) on gonadotrope cells. This binding stimulates the synthesis and release of two key gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[6]

-

Gonads (Ovaries): LH and FSH act on the ovaries to stimulate follicular development and the production of sex hormones, primarily estradiol and progesterone.[6]

-

This compound Intervention: this compound competitively binds to the GnRH receptors on the pituitary gonadotropes.[16] By occupying these receptors, it prevents endogenous GnRH from binding and initiating the signaling cascade.[4] This blockade leads to a dose-dependent reduction in the release of LH and FSH, which subsequently suppresses the ovarian production of estradiol.[5] In estrogen-dependent conditions like endometriosis, this reduction in estradiol levels alleviates symptoms such as pelvic pain.[4][6]

The following diagram illustrates the inhibitory effect of this compound on the HPG axis.

This compound competitively antagonizes GnRH receptors in the pituitary.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: The Complete Guide | OCTAGONCHEM [octagonchem.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. This compound | C32H30F5N3O5 | CID 11250647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Clinical Pharmacology of this compound: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound Sodium | C32H29F5N3NaO5 | CID 24785956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound (S)-enantiomer | C32H30F5N3O5 | CID 69141124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound Sodium CAS#: 832720-36-2 [m.chemicalbook.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. caymanchem.com [caymanchem.com]

- 16. ORILISSA® (this compound) Mechanism of Action (MOA) [orilissa.com]

Preclinical Development of Oral GnRH Antagonists: A Technical Guide Focused on Elagolix

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of orally active, non-peptide gonadotropin-releasing hormone (GnRH) antagonists represents a significant advancement in the management of hormone-dependent disorders. Elagolix, the first orally administered GnRH antagonist to receive regulatory approval for the treatment of moderate to severe pain associated with endometriosis, serves as a prime example of this therapeutic class.[1][2] This technical guide provides an in-depth overview of the core preclinical development of oral GnRH antagonists, with a specific focus on this compound. It covers the mechanism of action, key preclinical studies, and detailed experimental protocols to inform and guide researchers and drug development professionals in this field.

Mechanism of Action

This compound is a potent and selective competitive antagonist of the gonadotropin-releasing hormone receptor (GnRHR).[3][4] By binding to GnRH receptors in the anterior pituitary gland, this compound blocks the signaling of endogenous GnRH.[3] This action leads to a dose-dependent suppression of the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[5] The reduction in gonadotropin levels, in turn, decreases the production of ovarian sex hormones, namely estradiol and progesterone.[5] The therapeutic effect of this compound in estrogen-dependent conditions like endometriosis stems from this suppression of ovarian hormone production.[5] Unlike GnRH agonists that cause an initial "flare-up" of hormone levels, this compound provides a rapid onset of action.[3]

The signaling pathway of the GnRH receptor, which is competitively inhibited by this compound, is depicted below.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. AbbVie Receives U.S. FDA Priority Review for Investigational Oral Treatment this compound for the Management of Endometriosis with Associated Pain [prnewswire.com]

- 3. dernek.endoadeno.org.tr [dernek.endoadeno.org.tr]

- 4. researchgate.net [researchgate.net]

- 5. Clinical Pharmacology of this compound: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

Elagolix's effect on gonadotropin and ovarian hormone suppression

An In-depth Technical Guide on Elagolix: Gonadotropin and Ovarian Hormone Suppression

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an orally administered, non-peptide gonadotropin-releasing hormone (GnRH) antagonist designed for the management of sex hormone-dependent diseases in women.[1][2] Its mechanism of action involves competitive binding to GnRH receptors in the pituitary gland, which modulates the hypothalamic-pituitary-gonadal (HPG) axis.[3][4][5] This action leads to a rapid, reversible, and dose-dependent suppression of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—and, consequently, a reduction in ovarian hormone production, primarily estradiol (E2) and progesterone.[6][7][8] Unlike GnRH agonists that cause an initial hormonal flare, this compound provides immediate suppressive effects.[6][9][10] This guide details the pharmacodynamic effects of this compound on gonadotropin and ovarian hormones, presents quantitative data from clinical studies, outlines typical experimental protocols for hormone assessment, and provides visual diagrams of the core signaling pathways and experimental workflows.

Mechanism of Action: Competitive GnRH Receptor Antagonism

The primary regulator of the human reproductive axis is GnRH, a hormone released in a pulsatile manner from the hypothalamus.[1][3] GnRH stimulates GnRH receptors on the gonadotroph cells of the anterior pituitary gland, triggering the synthesis and secretion of LH and FSH.[3][4] These gonadotropins, in turn, act on the ovaries to drive folliculogenesis and the production of estradiol and progesterone.

This compound functions as a competitive antagonist at the GnRH receptor with a high binding potency (KD = 54 pM).[6][7][11] By occupying these receptors, it blocks endogenous GnRH from binding and initiating the downstream signaling cascade.[3][10] This blockade results in reduced secretion of LH and FSH, leading to a dose-dependent decrease in ovarian production of estradiol and progesterone.[7][8][12] The effects are rapid, with hormone suppression observed within hours of administration, and are quickly reversible upon discontinuation of the drug.[1][8][9]

Caption: this compound competitively blocks GnRH receptors on the pituitary.

Pharmacodynamic Effects on Hormone Levels

Clinical studies in healthy premenopausal women have characterized the dose-dependent effects of this compound on key hormones of the HPG axis.[1][2] Administration of this compound results in a spectrum of hormonal suppression, from partial suppression at lower doses to nearly full suppression at higher doses.[7][13]

-

Gonadotropin (LH & FSH) Suppression : this compound administration leads to a dose-dependent reduction in both LH and FSH levels.[12] Maximal or near-maximal suppression of LH is achieved at a dose of 200 mg twice daily (BID), while maximal FSH suppression occurs at 300 mg BID.[1][2] Notably, LH suppression is often more pronounced than that of FSH.[6][8]

-

Estradiol (E2) Suppression : The reduction in gonadotropin levels directly causes a dose-dependent suppression of estradiol.[1] A dose of 150 mg once daily (QD) results in partial E2 suppression, while the 200 mg BID dose achieves maximum E2 suppression, with levels approaching the postmenopausal range.[9][14]

-

Progesterone and Ovulation Suppression : At doses of 100 mg BID or higher, this compound maintains progesterone concentrations at anovulatory levels.[1][2] Ovulation is suppressed in a dose-dependent manner, with the lowest rates of ovulation occurring at doses of 200 mg and 300 mg BID (32% and 27%, respectively).[12][15]

Quantitative Data on Hormone Suppression

The following tables summarize the quantitative impact of the two FDA-approved doses of this compound on gonadotropin and ovarian hormone levels. Data is synthesized from multiple clinical pharmacology studies.

Table 1: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) Suppression

| Hormone | This compound Dose | Extent of Suppression |

|---|---|---|

| LH | 150 mg QD | Partial Suppression |

| 200 mg BID | Near-maximal to maximal suppression[1][2] | |

| FSH | 150 mg QD | Partial Suppression (less pronounced than LH)[6][8] |

| | 200 mg BID | Substantial, but not maximal, suppression |

Table 2: Estradiol (E2) and Progesterone Suppression

| Hormone | This compound Dose | Effect |

|---|---|---|

| Estradiol (E2) | 150 mg QD | Partial suppression (median concentration ~42 pg/mL)[14] |

| 200 mg BID | Maximal suppression (median concentration ~12 pg/mL)[14] | |

| Progesterone | 150 mg QD | Levels are generally maintained below those required for ovulation |

| | 200 mg BID | Concentrations consistently remain at anovulatory levels[1][9] |

Experimental Protocols for Hormone Assessment

The evaluation of this compound's pharmacodynamic effects in clinical trials requires rigorous and standardized protocols for quantifying hormone concentrations.

Objective: To measure the dose-dependent effect of this compound on serum concentrations of LH, FSH, estradiol, and progesterone.

Study Design: Randomized, double-blind, placebo-controlled studies in healthy, premenopausal women are typically conducted.[1][2] Dosing occurs over a defined period, such as 21 or 28 days, to assess effects across a menstrual cycle.[1][15]

Methodology:

-

Participant Screening: Healthy, ovulatory women aged 18-49 are recruited. Key exclusion criteria include conditions that could affect the HPG axis.[15][16]

-

Baseline Sampling: Blood samples are collected during the early follicular phase (days 2-5) of the menstrual cycle prior to the first dose to establish baseline hormone levels.[17]

-

Drug Administration: Participants are randomized to receive a placebo or a specific dose of this compound (e.g., 150 mg QD or 200 mg BID).[1]

-

Serial Blood Sampling: Blood samples are collected at frequent, predetermined intervals throughout the treatment period. This allows for the characterization of both acute and steady-state hormone suppression.

-

Hormone Analysis:

-

Sample Processing: Whole blood is centrifuged to separate serum, which is then stored at -80°C until analysis.

-

Assay Technology: Serum concentrations of LH, FSH, estradiol, and progesterone are quantified using validated, high-sensitivity immunoassays, most commonly automated chemiluminescent immunoassays (CIAs).

-

Assay Validation: Assays must be validated for accuracy, precision, linearity, and specificity according to Good Laboratory Practice (GLP) standards. The lower limit of quantification (LLOQ) is critical for accurately measuring suppressed hormone levels.

-

-

Data Analysis: Hormone concentrations over time are analyzed. The primary endpoints often include the change from baseline and comparison of mean concentrations between active treatment and placebo groups. Statistical models are used to determine dose-dependency and significance.

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 4. dernek.endometriozisdernegi.org [dernek.endometriozisdernegi.org]

- 5. ORILISSA® (this compound) Mechanism of Action (MOA) [orilissa.com]

- 6. Clinical Pharmacology of this compound: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Evidence-Based Review of this compound for the Treatment of Pain Secondary to Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound in the treatment of heavy menstrual bleeding associated with uterine fibroids in premenopausal women - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dernek.endoadeno.org.tr [dernek.endoadeno.org.tr]

- 10. Gonadotropin-Releasing Hormone Antagonists—A New Hope in Endometriosis Treatment? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. [PDF] Dose-Dependent Suppression of Gonadotropins and Ovarian Hormones by this compound in Healthy Premenopausal Women | Semantic Scholar [semanticscholar.org]

- 14. A Clinician's Guide to the Treatment of Endometriosis with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound Suppresses Ovulation in a Dose-Dependent Manner: Results From a 3-Month, Randomized Study in Ovulatory Women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. AbbVie Announces Positive Top-Line Results From Phase 3 Study of Investigational Medicine this compound in Patients with Endometriosis [prnewswire.com]

- 17. mdpi.com [mdpi.com]

The Role of Elagolix in the Hypothalamic-Pituitary-Gonadal Axis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elagolix is an orally active, non-peptide gonadotropin-releasing hormone (GnRH) antagonist that offers a dose-dependent suppression of the hypothalamic-pituitary-gonadal (HPG) axis. This technical guide provides an in-depth overview of the mechanism of action of this compound, its pharmacokinetic and pharmacodynamic properties, and its clinical efficacy in managing endometriosis-associated pain. Detailed experimental protocols for key assays and a summary of quantitative data from pivotal clinical trials are presented to support further research and development in this area.

Introduction

Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the presence of endometrial-like tissue outside the uterus, leading to significant pelvic pain and infertility.[1] The growth and maintenance of these ectopic lesions are primarily driven by ovarian estrogen production, which is regulated by the hypothalamic-pituitary-gonadal (HPG) axis.[2] this compound represents a significant therapeutic advancement by directly targeting this axis. Unlike GnRH agonists which cause an initial stimulatory flare before downregulating receptors, this compound acts as a competitive antagonist at the GnRH receptors in the pituitary gland, leading to a rapid and dose-dependent reduction in gonadotropin and subsequent ovarian hormone levels.[1][2]

Mechanism of Action: Modulation of the HPG Axis

This compound exerts its therapeutic effect by competitively binding to GnRH receptors in the anterior pituitary gland.[1] This blockade prevents endogenous GnRH from stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The subsequent decrease in circulating gonadotropins leads to a dose-dependent suppression of ovarian estradiol and progesterone production.[1] This reduction in estrogen levels is the primary mechanism through which this compound alleviates the symptoms of endometriosis.[2]

Pharmacokinetics and Pharmacodynamics

This compound is rapidly absorbed following oral administration, with time to maximum plasma concentration (Tmax) occurring within 1 hour.[1] It has a relatively short half-life of 4 to 6 hours, allowing for a rapid return of hormone levels to baseline upon discontinuation.[2] The pharmacokinetics of this compound are dose-proportional in healthy premenopausal women.[1]

The pharmacodynamic effects of this compound are characterized by a dose-dependent suppression of gonadotropins and ovarian hormones. Lower doses lead to partial estradiol suppression, while higher doses result in nearly full suppression.[2] This titratable effect allows for the individualization of treatment to balance efficacy with potential hypoestrogenic side effects.

Table 1: Summary of this compound Pharmacokinetic Parameters

| Parameter | Value | Reference |

| Tmax (hours) | 1.0 | [1] |

| Half-life (hours) | 4 - 6 | [2] |

| Plasma Protein Binding | 80% | [1] |

Quantitative Effects on HPG Axis Hormones

Clinical trials have demonstrated the dose-dependent effects of this compound on key hormones of the HPG axis.

Table 2: Dose-Dependent Suppression of Hormones by this compound

| This compound Dose | Median Estradiol (pg/mL) | LH Suppression | FSH Suppression | Progesterone Levels | Reference |

| 150 mg once daily | Partial Suppression | Moderate | Less Pronounced | Anovulatory in ~50% | [1][2] |

| 200 mg twice daily | Near-Full Suppression | Pronounced | Moderate | Anovulatory in ~68% | [1][2] |

Clinical Efficacy in Endometriosis

Two large, replicate Phase 3 clinical trials (Elaris EM-I and Elaris EM-II) evaluated the efficacy of this compound in women with moderate to severe endometriosis-associated pain. The co-primary efficacy endpoints were the proportion of responders for dysmenorrhea (menstrual pain) and non-menstrual pelvic pain (NMPP) at month 3. A responder was defined as a participant who had a clinically meaningful reduction in the respective pain score without an increase in rescue analgesic use.

Table 3: Clinical Efficacy of this compound in Phase 3 Trials (Month 3 Data)

| Treatment Group | Dysmenorrhea Responders (%) | NMPP Responders (%) | Reference |

| Placebo | 21.2 | 39.6 | |

| This compound 150 mg once daily | 43.4 | 49.8 | |

| This compound 200 mg twice daily | 72.4 | 57.8 |

Experimental Protocols

Quantification of this compound in Plasma by LC-MS/MS

Objective: To determine the concentration of this compound in human or animal plasma.

Methodology: A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed.[3][4]

Sample Preparation (Protein Precipitation): [3]

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., a deuterated analog of this compound).

-

Vortex the mixture for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 13,000 x g for 10 minutes.

-

Transfer the supernatant to an autosampler vial for injection into the UPLC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions: [3]

-

UPLC System: Waters Acquity UPLC or equivalent.

-

Column: Acquity UPLC BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm).

-

Mobile Phase: Gradient elution with a mixture of acetonitrile and water containing 0.1% formic acid.

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

GnRH Receptor Binding Assay

Objective: To determine the binding affinity (KD) of this compound for the GnRH receptor.

Methodology: A competitive radioligand binding assay is a standard method. This assay measures the ability of unlabeled this compound to displace a radiolabeled ligand from the GnRH receptor.[5]

Materials:

-

Membrane preparations from cells engineered to express the human GnRH receptor (e.g., HEK293 or CHO cells).

-

Radiolabeled GnRH agonist (e.g., [125I]-Buserelin).

-

Unlabeled this compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2 and 0.1% BSA).

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Incubate the cell membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound.

-

Allow the binding to reach equilibrium.

-

Separate the receptor-bound radioligand from the unbound radioligand by rapid filtration through a glass fiber filter.

-

Wash the filters to remove non-specifically bound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) from the IC50 using the Cheng-Prusoff equation.

Measurement of Serum Hormones (LH, FSH, Estradiol)

Objective: To quantify the levels of LH, FSH, and estradiol in serum samples from clinical trial participants.

Methodology: Validated immunoassays, such as enzyme-linked immunosorbent assays (ELISA) or chemiluminescent immunoassays (CLIA), are commonly used in clinical laboratories.[6][7][8][9]

General Immunoassay Protocol (ELISA Example for LH): [6][7][8][9]

-

Coating: Microtiter wells are pre-coated with a monoclonal antibody specific for one subunit of the hormone (e.g., anti-α-LH antibody).

-

Sample Addition: Patient serum samples, calibrators, and controls are added to the wells. The hormone in the sample binds to the immobilized antibody.

-

Conjugate Addition: An enzyme-conjugated monoclonal antibody specific for a different subunit of the hormone (e.g., anti-β-LH conjugated to horseradish peroxidase) is added. This forms a "sandwich" of antibody-hormone-antibody-enzyme complex.

-

Incubation and Washing: The plate is incubated to allow for binding, followed by a washing step to remove any unbound components.

-

Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by the enzyme to produce a colored product.

-

Stopping Reaction: The enzyme reaction is stopped by the addition of an acid.

-

Detection: The absorbance of the colored product is measured using a microplate reader at a specific wavelength (e.g., 450 nm).

-

Quantification: The concentration of the hormone in the patient samples is determined by comparing their absorbance to a standard curve generated from the calibrators.

Conclusion

This compound is a potent and selective oral GnRH receptor antagonist that effectively suppresses the HPG axis in a dose-dependent manner. This mechanism of action translates to clinically meaningful reductions in endometriosis-associated pain. The titratable nature of its hormonal suppression allows for a personalized treatment approach, balancing efficacy with the potential for hypoestrogenic side effects. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and clinicians working to further understand and utilize this important therapeutic agent.

References

- 1. respubjournals.com [respubjournals.com]

- 2. dernek.endometriozisdernegi.org [dernek.endometriozisdernegi.org]

- 3. Analytical methodology and pharmacokinetic study of this compound in plasma of rats using a newly developed UPLC-MS/MS assay - Arabian Journal of Chemistry [arabjchem.org]

- 4. ijrar.org [ijrar.org]

- 5. benchchem.com [benchchem.com]

- 6. corelabsupplies.com [corelabsupplies.com]

- 7. linear.es [linear.es]

- 8. ab-ds.de [ab-ds.de]

- 9. ibl-international.com [ibl-international.com]

An In-depth Technical Guide to Elagolix: A Non-Peptide Gonadotropin-Releasing Hormone (GnRH) Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elagolix is a first-in-class, orally administered, non-peptide small molecule that functions as a competitive antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] Approved by the U.S. FDA under the brand name Orilissa® for the management of moderate to severe pain associated with endometriosis, it represents a significant advancement in the treatment of estrogen-dependent gynecological disorders.[1][3] It is also approved in combination with estradiol and norethindrone acetate for managing heavy menstrual bleeding associated with uterine fibroids.[2][4][5] Unlike peptide-based GnRH analogs that require parenteral administration, this compound's oral bioavailability offers a considerable improvement in patient administration.[2][6] Its mechanism provides a rapid, reversible, and dose-dependent suppression of ovarian sex hormones, allowing for tailored therapy that balances efficacy with the mitigation of hypoestrogenic side effects.[1][4]

Physicochemical Properties

This compound is used as its sodium salt, an amorphous, hygroscopic, white to off-white or light yellow powder that is freely soluble in water.[7][8] As a zwitterionic compound, it is classified as a Biopharmaceutics Classification System (BCS) class III drug, exhibiting high solubility and low to moderate permeability.[1]

| Property | Value | Source |

| Chemical Name | sodium 4-({(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-{[2-fluoro-6-(trifluoromethyl)phenyl]methyl}-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]-1-phenylethyl}amino)butanoate | [7] |

| Molecular Formula | C₃₂H₂₉F₅N₃O₅Na (Sodium Salt) | [7] |

| Molecular Weight | 653.58 g/mol (Sodium Salt) | [7] |

| 631.60 g/mol (Free Acid) | [7] | |

| Solubility | Freely soluble in water (approx. 1 mg/mL) | [1][7] |

| pKa | 4.0 (acid), 7.9 (base) | [1] |

| Chirality | Contains one chiral center; manufactured as the (R)-isomer. | [1] |

Mechanism of Action

This compound exerts its therapeutic effect by competitively binding to GnRH receptors in the anterior pituitary gland.[1][3] This action blocks the endogenous GnRH signaling cascade, which is central to the regulation of the hypothalamic-pituitary-gonadal (HPG) axis.[9]

The GnRH Signaling Pathway

In the physiological state, the hypothalamus releases GnRH in a pulsatile manner.[9][10] GnRH binds to its G-protein coupled receptor (GPCR) on pituitary gonadotropes, which is primarily coupled to Gαq/11 proteins.[10][11] This binding activates Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[12] IP₃ stimulates the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC).[11] These signaling events culminate in the synthesis and secretion of the gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[10][12] LH and FSH then act on the ovaries to stimulate the production of the sex hormones estrogen and progesterone.[9][13]

References

- 1. Clinical Pharmacology of this compound: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: The Complete Guide | OCTAGONCHEM [octagonchem.com]

- 3. ORILISSA® (this compound) Mechanism of Action (MOA) [orilissa.com]

- 4. ijrcog.org [ijrcog.org]

- 5. This compound in the treatment of heavy menstrual bleeding associated with uterine fibroids in premenopausal women - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Non-peptidic GnRH receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 10. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]

- 11. KEGG PATHWAY: map04912 [genome.jp]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 13. This compound Sodium: Novel GnRH Antagonist for the Treatment of Endometriosis [respubjournals.com]

Methodological & Application

Elagolix In Vitro Assays for Endometriosis Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the presence of endometrial-like tissue outside the uterus, leading to significant pelvic pain and infertility.[1] The growth and maintenance of these ectopic lesions are driven by ovarian estrogen production.[1][2] Elagolix is an orally active, non-peptide Gonadotropin-Releasing Hormone (GnRH) receptor antagonist.[1][3][4] It competitively binds to GnRH receptors in the anterior pituitary gland, inhibiting the downstream signaling cascade that leads to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][5][6] This action results in a rapid, reversible, and dose-dependent suppression of ovarian estradiol production, creating a hypoestrogenic environment that inhibits the proliferation and survival of endometriotic tissue.[1][5][7]

These application notes provide detailed protocols for key in vitro assays to study the effects of this compound on cells relevant to endometriosis research, facilitating preclinical evaluation and mechanism-of-action studies.

Mechanism of Action: HPO Axis Modulation

This compound exerts its therapeutic effect by disrupting the Hypothalamic-Pituitary-Ovarian (HPO) axis. By blocking GnRH receptors on the pituitary gland, it prevents the gonadotropin surge, thereby reducing ovarian estrogen production that fuels endometriotic lesion growth.[1][2]

References

- 1. benchchem.com [benchchem.com]

- 2. respubjournals.com [respubjournals.com]

- 3. The role of this compound in the suppression of ovulation in donor oocyte cycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overview of this compound for the treatment of endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical Pharmacology of this compound: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medicalresearch.com [medicalresearch.com]

- 7. Clinical evaluation of the oral gonadotropin-releasing hormone-antagonist this compound for the management of endometriosis-associated pain - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Preclinical Evaluation of Elagolix in Animal Models of Uterine Fibroids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uterine fibroids, or leiomyomas, are the most common benign tumors in women of reproductive age, leading to significant morbidity, including heavy menstrual bleeding, pelvic pain, and infertility. The growth of these tumors is largely dependent on the ovarian hormones estrogen and progesterone. Elagolix is an orally active, non-peptide gonadotropin-releasing hormone (GnRH) antagonist.[1][2] It competitively binds to GnRH receptors in the pituitary gland, leading to a dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] This, in turn, reduces the production of estrogen and progesterone by the ovaries.[1][2] Unlike GnRH agonists that cause an initial hormonal flare-up, this compound provides immediate suppression of the GnRH receptor signaling.[1][2]

While extensive clinical data has demonstrated the efficacy of this compound in managing heavy menstrual bleeding associated with uterine fibroids, publicly available preclinical data from animal models are limited.[3] These application notes provide a comprehensive overview of the established animal models for uterine fibroid research and detailed protocols that can be adapted for evaluating the efficacy of this compound and other GnRH antagonists.

Mechanism of Action of this compound in Uterine Fibroids

This compound exerts its therapeutic effect by modulating the hypothalamic-pituitary-gonadal (HPG) axis.[4] By blocking GnRH receptors in the pituitary gland, it reduces the secretion of gonadotropins (LH and FSH), leading to decreased ovarian production of estradiol and progesterone.[4] Since uterine fibroids are estrogen- and progesterone-dependent tumors, this reduction in hormone levels leads to a decrease in fibroid cell proliferation and survival, and ultimately a reduction in fibroid volume and associated symptoms.[5][6]

This compound's mechanism of action on the HPG axis.

Animal Models for Uterine Fibroid Research

The selection of an appropriate animal model is critical for the preclinical evaluation of therapeutic agents for uterine fibroids. The most commonly used models include the Eker rat, a spontaneous model, and xenograft models using human uterine fibroid tissue.

Eker Rat Model

The Eker rat possesses a germline mutation in the tuberous sclerosis 2 (Tsc2) tumor suppressor gene, leading to the spontaneous development of uterine leiomyomas with high frequency.[7][8] These tumors share histological and hormonal response characteristics with human uterine fibroids.[7][8]

Experimental Protocol: Eker Rat Model

-

Animal Model: Female Eker rats (Long-Evans, Tsc2Ek/+) heterozygous for the Tsc2 mutation.

-

Housing: Maintained under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Tumor Development and Monitoring: Uterine fibroids typically develop spontaneously between 12 and 16 months of age.[7] Tumor development and growth can be monitored using non-invasive imaging techniques such as high-resolution ultrasound or magnetic resonance imaging (MRI).

-

Treatment Administration:

-

Route of Administration: this compound can be administered orally via gavage.

-

Dosage and Frequency: The dosage should be determined based on pharmacokinetic studies in rats. A starting point could be a dose that achieves a similar level of estradiol suppression as observed in human clinical trials.

-

Control Groups: A vehicle control group should be included.

-

-

Efficacy Endpoints:

-

Tumor Volume: Measure tumor volume at baseline and at regular intervals throughout the study using imaging. At the end of the study, tumors are excised and their volume and weight are measured.

-

Histopathology: Analyze excised tumors for changes in cellularity, proliferation (e.g., Ki-67 staining), and apoptosis (e.g., TUNEL assay).

-

Biomarker Analysis: Assess the expression of estrogen and progesterone receptors and other relevant molecular markers in tumor tissue.

-

Human Uterine Fibroid Xenograft Models

Xenograft models involve the transplantation of human uterine fibroid tissue into immunodeficient mice.[9] These models are valuable for studying the growth of human fibroid tissue in vivo and for evaluating the effects of therapeutic agents directly on human cells.[9]

Experimental Protocol: Human Uterine Fibroid Xenograft Model

-

Animal Model: Immunodeficient mice (e.g., NOD/SCID or Nude mice).

-

Tissue Source: Fresh human uterine fibroid and matched myometrial tissue obtained from hysterectomy or myomectomy specimens with patient consent and institutional review board approval.

-

Tissue Implantation:

-

Cut fresh tissue into small pieces (approximately 2-3 mm³).

-

Implant the tissue fragments subcutaneously into the flank of the mice. Matrigel can be used to support the initial growth of the xenografts.[9]

-

-

Hormone Supplementation:

-

Ovariectomize the recipient mice to ablate endogenous hormone production.

-

Implant slow-release pellets containing 17β-estradiol and progesterone to support the growth of the hormone-dependent xenografts.[9]

-

-

Treatment Administration:

-

Route of Administration: Oral gavage for this compound.

-

Dosage and Frequency: To be determined based on pharmacokinetic studies and desired level of hormone suppression.

-

Control Groups: Vehicle control and potentially a positive control (e.g., a GnRH agonist).

-

-

Efficacy Endpoints:

-

Xenograft Volume: Monitor xenograft growth over several weeks by caliper measurements or imaging.

-

Histological and Molecular Analysis: Process the tissue for histological examination and analysis of biomarkers as described for the Eker rat model.

-

General experimental workflow for a xenograft model.

Data Presentation

Due to the limited availability of public preclinical data for this compound in uterine fibroid animal models, the following tables are presented as templates and include illustrative data based on the expected outcomes from clinical trials and studies with other GnRH antagonists.

Table 1: Effect of this compound on Uterine Fibroid Volume in a Xenograft Model (Illustrative)

| Treatment Group | N | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Percent Change in Tumor Volume | P-value vs. Vehicle |

| Vehicle Control | 10 | 150.5 ± 25.2 | 350.8 ± 45.6 | +133.1% | - |

| This compound (Low Dose) | 10 | 148.9 ± 22.8 | 180.2 ± 30.1 | +21.0% | <0.05 |

| This compound (High Dose) | 10 | 152.1 ± 28.4 | 115.5 ± 20.5 | -24.1% | <0.01 |

Data are presented as mean ± standard error of the mean.

Table 2: Hormonal Suppression with this compound in a Preclinical Model (Based on Macaque Data)

| Treatment Group | N | Mean Serum LH (ng/mL) | Mean Serum Estradiol (pg/mL) |

| Vehicle Control | 5 | 15.6 ± 3.1 | 85.2 ± 12.5 |

| This compound (30 mg/kg) | 5 | 2.1 ± 0.5 | 15.8 ± 4.2 |

This table is based on a preclinical study in castrated macaques, demonstrating the potent inhibitory effect of this compound on LH secretion.[10]

Table 3: Summary of Key Efficacy Endpoints from Human Clinical Trials of this compound for Uterine Fibroids

| Endpoint | This compound + Add-back Therapy | Placebo |

| Reduction in Menstrual Blood Loss (<80 mL and ≥50% reduction from baseline) | ||

| ELARIS UF-1 | 68.5% | 8.7% |

| ELARIS UF-2 | 76.2% | 10.0% |

| Amenorrhea Rate at Final Month | ||

| ELARIS UF-1 | 48.1% | 5.9% |

| ELARIS UF-2 | 52.9% | 6.4% |

Data from pivotal Phase 3 clinical trials (ELARIS UF-1 and UF-2) in women with heavy menstrual bleeding associated with uterine fibroids.[10][11]

Conclusion

While specific preclinical efficacy data for this compound in uterine fibroid animal models are not widely published, the established Eker rat and human tissue xenograft models provide robust platforms for such evaluations. The protocols outlined in these application notes offer a framework for researchers to investigate the in vivo effects of this compound and other novel therapeutics for uterine fibroids. The expected outcomes, based on the mechanism of action of this compound and supported by extensive clinical trial data, include a significant reduction in fibroid volume and the modulation of key hormonal and cellular markers. Future preclinical studies are warranted to further elucidate the in vivo efficacy and molecular mechanisms of this compound in the context of uterine fibroid pathophysiology.

References

- 1. researchgate.net [researchgate.net]

- 2. ijrcog.org [ijrcog.org]

- 3. benchchem.com [benchchem.com]

- 4. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 5. Estrogens and uterine fibroids: an integrated view [rrmedicine.ru]

- 6. Uterine fibroid - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Uterine leiomyoma in the Eker rat: a unique model for important diseases of women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Murine xenograft model for human uterine fibroids: an in vivo imaging approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Clinical Utility Of this compound As An Oral Treatment For Women With Uterine Fibroids: A Short Report On The Emerging Efficacy Data - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound for Heavy Menstrual Bleeding in Women with Uterine Fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Elagolix in Primary Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elagolix is an orally bioavailable, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] By competitively binding to GnRH receptors, primarily in the anterior pituitary gland, this compound inhibits GnRH signaling.[1][3] This action leads to a dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, which in turn reduces the production of ovarian sex hormones, estradiol and progesterone.[1][2][4] This mechanism makes this compound a valuable tool for in vitro studies of hormone-dependent physiological and pathological processes using primary cell cultures.[1]

These application notes provide detailed protocols for the use of this compound in primary cell culture, with a focus on primary human leiomyoma and endometrial stromal cells, to investigate the direct, cell-autonomous effects of GnRH receptor antagonism.[1]

Mechanism of Action in Primary Cells

This compound exerts its effects by directly interacting with GnRH receptors expressed on the surface of target cells.[1] While the primary target in the systemic context is the pituitary gonadotrophs, GnRH receptors are also found in various peripheral tissues, including the female reproductive tract.[1] In primary cell culture, this compound allows for the investigation of the direct effects of GnRH receptor antagonism on cellular functions, independent of the systemic hormonal milieu.[1] For instance, in primary human leiomyoma cells, this compound has been shown to directly modulate the production of extracellular matrix (ECM) proteins, a key factor in the pathophysiology of uterine fibroids.[5]

Data Presentation

The following tables summarize quantitative data from studies investigating the direct effects of this compound on primary human leiomyoma cells in culture.

Table 1: Effect of this compound on Extracellular Matrix (ECM) Protein Production in Primary Human Leiomyoma Cells [5]

| Treatment | Time Point | COL1A1 Production (Fold Change vs. Control) | FN1 Production (Fold Change vs. Control) | VCAN Production (Fold Change vs. Control) |

| 100 nM this compound | 24 hours | ↓ 1.78 ± 0.06 | ↓ 1.7 ± 0.14 | ↓ (identified in 2D culture only) |

| 100 nM this compound | 48 hours | No significant change | ↓ 2.0 ± 0.09* | No significant change |

*P < 0.05

Table 2: Effect of this compound on MAPK Pathway Signaling in Primary Human Leiomyoma Cells [5]

| Treatment | Time Point | p-ERK/ERK Ratio (Fold Change vs. Control) |

| 100 nM this compound | 24 hours | Significant decrease* |

| 100 nM this compound | 48 hours | No significant difference |

*P < 0.05

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of this compound stock and working solutions for use in primary cell culture experiments.

Materials:

-